molecular formula C24H37NO2 B13383855 8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione

8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B13383855
M. Wt: 371.6 g/mol
InChI Key: QFCICLQFZGILCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octylbicycloheptenedicarboximide involves the reaction of bicycloheptene with octylamine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-Octylbicycloheptenedicarboximide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and effectiveness of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Octylbicycloheptenedicarboximide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce carboxylic acids .

Mechanism of Action

N-Octylbicycloheptenedicarboximide works by inhibiting the enzymes that degrade pyrethroid insecticides. This inhibition allows the insecticides to remain active for a longer period, thereby increasing their effectiveness. The compound targets specific enzymes in the insect’s metabolic pathway, preventing the breakdown of the insecticide and leading to increased mortality rates among pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Octylbicycloheptenedicarboximide is unique in its ability to enhance the potency of pyrethroid insecticides without having intrinsic pesticidal properties. Its specific mechanism of enzyme inhibition sets it apart from other synergists .

Properties

Molecular Formula

C24H37NO2

Molecular Weight

371.6 g/mol

IUPAC Name

4-(cyclohepten-1-yl)-2-octyl-6,7,8,8a-tetrahydro-5H-cyclohepta[c]pyrrole-1,3-dione

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-8-13-18-25-23(26)21-17-12-11-16-20(22(21)24(25)27)19-14-9-6-7-10-15-19/h14,21H,2-13,15-18H2,1H3

InChI Key

QFCICLQFZGILCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2CCCCC(=C2C1=O)C3=CCCCCC3

Origin of Product

United States

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